

A Comparative In Vivo Analysis of GSK3036656 (Ganfeborole) and Standard Tuberculosis Treatment

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Compound of Interest

Compound Name: GSK2200150A

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This guide provides a comprehensive in vivo comparison of the investigational tuberculosis (TB) drug GSK3036656, also known as ganfeborole, and the standard first-line TB treatment regimen (HRZE). The data presented is primarily derived from a Phase IIa clinical trial (NCT03557281) designed to evaluate the early bactericidal activity (EBA), safety, and tolerability of GSK3036656.

Executive Summary

GSK3036656 (ganfeborole) is a first-in-class antitubercular agent that has demonstrated promising early bactericidal activity in patients with drug-susceptible pulmonary tuberculosis. In a Phase IIa clinical trial, GSK3036656 exhibited a dose-dependent reduction in *Mycobacterium tuberculosis* colony-forming units (CFU) in sputum over a 14-day treatment period. While a direct statistical comparison was not the primary objective of the study, the standard of care (SoC) regimen also demonstrated a positive treatment response. The safety profile of GSK3036656 was found to be comparable to the standard treatment, with no serious adverse events reported at the tested doses.

Data Presentation: Early Bactericidal Activity

The primary measure of efficacy in the Phase IIa trial was the Early Bactericidal Activity (EBA), assessed by the change in \log_{10} CFU per milliliter of sputum (EBA \log_{10} CFU₀₋₁₄) and the change in time to sputum culture positivity (TTP) over 14 days.

Treatment Group	Dose	Mean Change in \log_{10} CFU/mL (95% CI)	Mean Change in Time to Positivity (TTP)
GSK3036656	1 mg	Smallest decline in bacterial load	Not specified
5 mg	Numerical reduction from baseline	Increase over time	
15 mg	Numerical reduction from baseline	Increase over time	
30 mg	-0.138 (-0.167, -0.109)	\log_{10} /mL (95% CI: 0.019, 0.024)	
Standard of Care (HRZE)	Standard Dose	Decrease from baseline	Increase over time

Note: Specific quantitative values for the Standard of Care arm from the NCT03557281 trial were not publicly available at the time of this guide's compilation. However, the trial reported a positive response in the SoC group.[\[1\]](#)

Experimental Protocols

Phase IIa Clinical Trial (NCT03557281) Protocol

Objective: To investigate the early bactericidal activity, safety, and tolerability of GSK3036656 in participants with drug-sensitive pulmonary tuberculosis.[\[2\]](#)

Study Design: A single-center, open-label, randomized Phase IIa trial. Participants were randomized in a 3:1 ratio to receive either GSK3036656 or the standard-of-care regimen.[\[2\]](#)[\[3\]](#)

Participant Population: Male participants aged 18-65 years with newly diagnosed, untreated, rifampicin-susceptible pulmonary tuberculosis.[1][4]

Treatment Arms:

- GSK3036656 Cohorts: Participants received once-daily oral doses of 1 mg, 5 mg, 15 mg, or 30 mg for 14 days. The 30 mg cohort, for instance, received a 75 mg loading dose on day 1, followed by 30 mg daily from day 2 to day 14.[2]
- Standard of Care (SoC) Arm: Participants received a standard-of-care regimen for drug-sensitive TB, which was a fixed-dose combination tablet of isoniazid, rifampicin, pyrazinamide, and ethambutol (HRZE), administered orally once daily for 14 days. The specific product used was Rifafour e-275 or an equivalent generic alternative.[1][2][5]

Primary Endpoint: The rate of change in \log_{10} colony-forming units (CFU) per mL of sputum from baseline to Day 14 (EBA CFU₀₋₁₄).[2]

Secondary Endpoint: The rate of change in time to sputum culture positivity (TTP) from baseline to Day 14.[2]

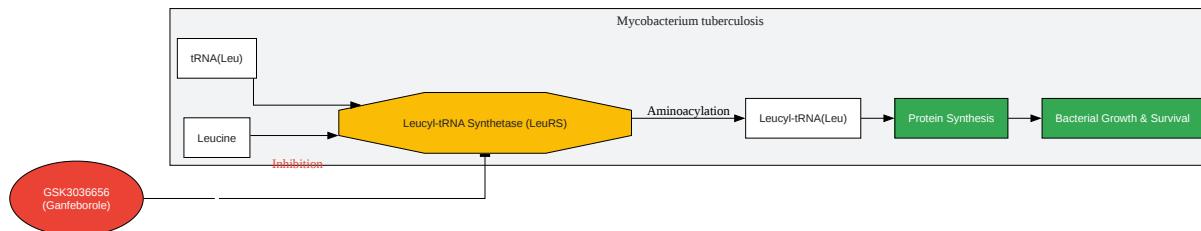
Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Preclinical In Vivo Mouse Model

In preclinical studies using a mouse model of TB infection, GSK3036656 demonstrated potent in vivo efficacy. Oral administration of GSK3036656 at doses as low as 0.5 mg/kg was shown to be cidal.[3]

Mechanism of Action: GSK3036656

GSK3036656 is a first-in-class inhibitor of the *Mycobacterium tuberculosis* leucyl-tRNA synthetase (LeuRS).[6] This enzyme is crucial for protein synthesis in the bacterium. By inhibiting LeuRS, GSK3036656 effectively blocks the attachment of leucine to its corresponding transfer RNA (tRNA), thereby halting protein production and leading to bacterial cell death.[7][8]

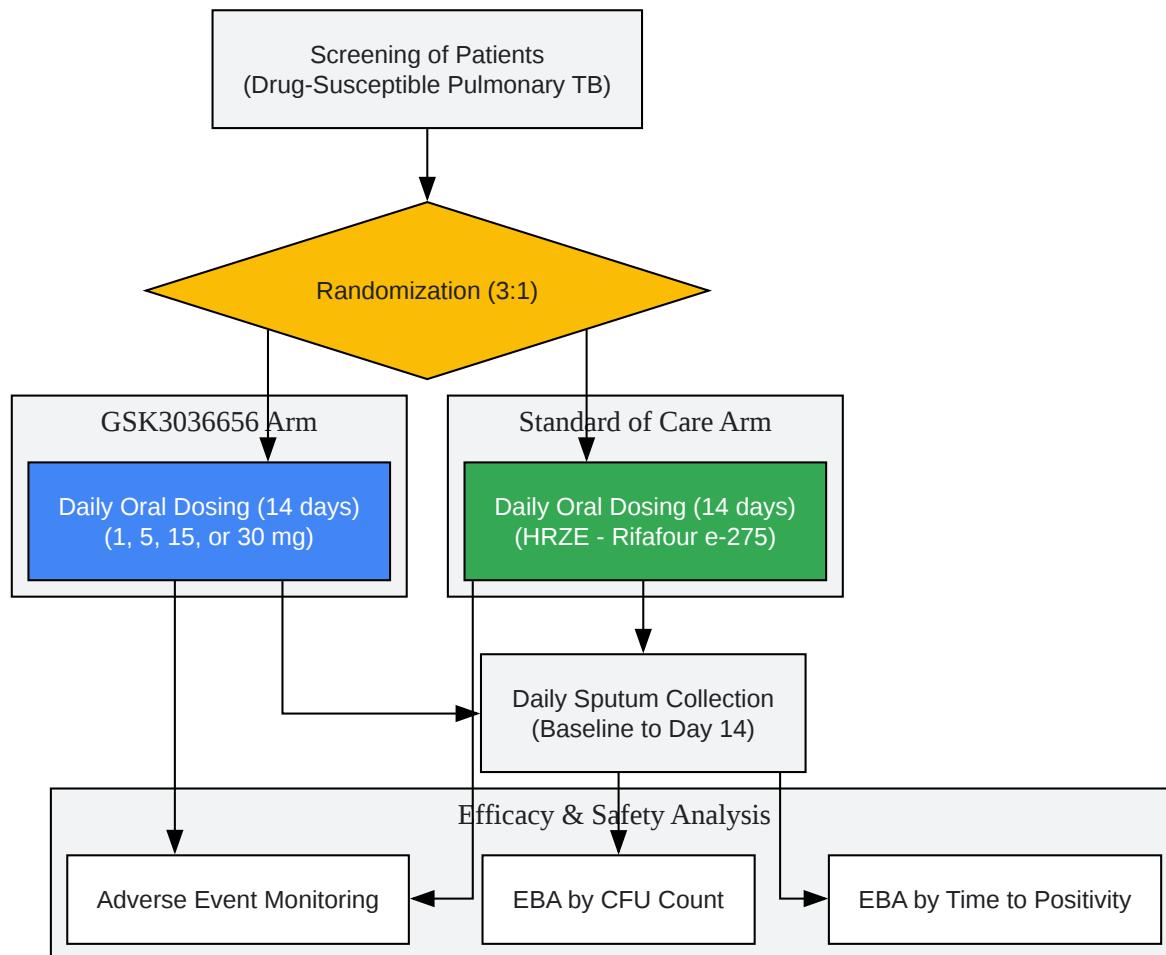


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Caption: Mechanism of action of GSK3036656 in *M. tuberculosis*.

Experimental Workflow: Phase IIa Clinical Trial

The following diagram illustrates the workflow of the Phase IIa clinical trial (NCT03557281) comparing GSK3036656 with the standard of care.



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Caption: Workflow of the Phase IIa EBA clinical trial.

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